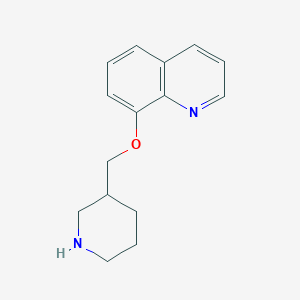
8-(3-Piperidinylmethoxy)quinoline
描述
8-(3-Piperidinylmethoxy)quinoline is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-(3-Piperidinylmethoxy)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer therapy and neuroprotection. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a quinoline backbone substituted with a piperidinylmethoxy group. This structural configuration is critical for its biological interactions and potency.
- Chemical Formula : CHNO
- Molecular Weight : 232.29 g/mol
This compound exhibits its biological effects through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are enzymes that play pivotal roles in cell signaling pathways. For instance, it targets PIM-1 kinase, leading to reduced proliferation of cancer cells such as PC-3 (prostate cancer cell line) and MCF-7 (breast cancer cell line) .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It has been observed to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
- Cholinesterase Inhibition : Recent research highlights its potential as a cholinesterase inhibitor, suggesting applications in treating neurodegenerative diseases like Alzheimer's. The compound showed significant inhibition of acetylcholinesterase (AChE) with an IC value indicating higher potency than standard drugs such as neostigmine .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Anticancer Activity : A study investigating the effects of this compound on prostate cancer cells demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Neuroprotective Effects : In vivo studies using rodent models showed that the compound could attenuate cognitive decline associated with neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress markers .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components:
- Piperidine Substitution : The presence of the piperidinyl group enhances binding affinity to target proteins.
- Quinoline Core : The electron-deficient nature of the quinoline core facilitates strong interactions with enzyme active sites, enhancing inhibitory potency against kinases and cholinesterases.
属性
IUPAC Name |
8-(piperidin-3-ylmethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1,3,5-7,9,12,16H,2,4,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQMFJYEFHQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















